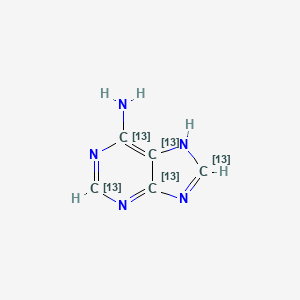

Adenine-13C5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H5N5 |

|---|---|

Molecular Weight |

140.09 g/mol |

IUPAC Name |

7H-purin-6-amine |

InChI |

InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i1+1,2+1,3+1,4+1,5+1 |

InChI Key |

GFFGJBXGBJISGV-CVMUNTFWSA-N |

Isomeric SMILES |

[13CH]1=N[13C]2=N[13CH]=N[13C](=[13C]2N1)N |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)N |

Origin of Product |

United States |

Foundational & Exploratory

Adenine-13C5: A Technical Guide to its Role in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenine-13C5 is a stable isotope-labeled form of adenine, a fundamental purine nucleobase. In this molecule, five carbon atoms are replaced with the heavy isotope, carbon-13 (¹³C). This isotopic labeling makes this compound a powerful tool in metabolic research, allowing scientists to trace the journey of adenine through various biochemical pathways without altering the molecule's chemical properties. As a tracer, it provides invaluable insights into the synthesis and breakdown of crucial biomolecules, including nucleic acids (DNA and RNA) and energy-carrying molecules like adenosine triphosphate (ATP). Furthermore, its distinct mass makes it an excellent internal standard for the precise quantification of unlabeled adenine and its metabolites in complex biological samples using mass spectrometry.

Adenine is a cornerstone of cellular function. It is a key component of DNA and RNA, forming the genetic blueprint of life. In energy metabolism, adenine is integral to ATP, the primary energy currency of the cell, as well as to the cofactors nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), which are essential for cellular respiration. By tracing the incorporation of this compound, researchers can elucidate the dynamics of these fundamental processes, providing a deeper understanding of cellular physiology in both healthy and diseased states.

Core Principles of Metabolic Tracing with this compound

Stable isotope tracing with this compound is a key technique in metabolic flux analysis (MFA). The fundamental principle involves introducing the labeled adenine into a biological system, such as cell culture or an in vivo model, and tracking its incorporation into downstream metabolites over time. This allows for the qualitative and quantitative assessment of metabolic pathway activity.

The heavy ¹³C atoms in this compound act as a "tag" that can be detected by analytical instruments like mass spectrometers and nuclear magnetic resonance (NMR) spectrometers. By measuring the abundance of ¹³C-labeled metabolites, researchers can determine the rate of synthesis and turnover of these molecules, providing a dynamic view of metabolic processes that is not achievable with traditional concentration measurements alone.

Applications in Metabolic Research

The use of this compound as a tracer has significant applications in various areas of metabolic research:

-

Purine Metabolism: Tracing the fate of this compound allows for the detailed investigation of both de novo purine synthesis and the purine salvage pathway. This is crucial for understanding diseases associated with purine metabolism disorders, such as gout.

-

Nucleic Acid Synthesis: By monitoring the incorporation of this compound into DNA and RNA, researchers can study the rates of nucleic acid synthesis and repair. This has profound implications for cancer research, where uncontrolled cell proliferation is linked to increased nucleic acid synthesis.

-

Energy Metabolism: The incorporation of the labeled adenine into the cellular pool of ATP, ADP, and AMP provides a direct measure of the turnover of these critical energy-carrying molecules. This can shed light on the energetic state of cells under different physiological or pathological conditions.

-

Drug Development: this compound can be used to study the mechanism of action of drugs that target purine metabolism or nucleic acid synthesis. It can also serve as an internal standard in pharmacokinetic studies to accurately quantify drug levels and their metabolic products.

Experimental Protocols

While specific experimental conditions will vary depending on the research question and model system, the following provides a generalized workflow for a tracer experiment using a labeled purine precursor, exemplified by a study using a related labeled purine, [¹³C₅,¹⁵N₄]-hypoxanthine, to trace the purine salvage pathway. This protocol can be adapted for use with this compound.

Cell Culture and Labeling

-

Cell Seeding: Plate cells (e.g., small cell lung carcinoma cells) in appropriate culture dishes and allow them to adhere and grow to a desired confluency (typically 70-80%).

-

Labeling Medium Preparation: Prepare fresh culture medium and supplement it with the stable isotope tracer. For example, add [¹³C₅,¹⁵N₄]-hypoxanthine to the medium. The final concentration of the tracer will need to be optimized for the specific cell line and experiment.

-

Labeling: Remove the existing medium from the cells and replace it with the labeling medium.

-

Incubation: Culture the cells in the labeling medium for a defined period (e.g., 2 and 6 hours) to allow for the uptake and metabolism of the tracer.

Metabolite Extraction

-

Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Extraction: Add a cold extraction solvent, such as 80% methanol, to the cells.

-

Cell Lysis: Scrape the cells and collect the cell lysate.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 9,100 x g) for 10 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Collect the supernatant, which contains the extracted metabolites, for analysis.

LC-MS/MS Analysis for Adenine Quantification

The following is a synthesized protocol for the quantification of adenine using a triple quadrupole mass spectrometer, where ¹³C₅-adenine can be used as an internal standard.

| Parameter | Setting |

| Chromatography | |

| HPLC System | Standard HPLC system |

| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5.0 µm) |

| Mobile Phase A | 25 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Isocratic at 10% Solvent B |

| Flow Rate | 0.2 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| Mass Spectrometry | |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., API 3000) |

| Ionization Mode | Negative Ion Electrospray (ESI-) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Adenine) | 267.8 -> 136.2 |

| MRM Transition (¹³C₅-adenine) | 272.8 -> 136.2 |

Data Presentation

The primary data obtained from a tracer experiment with this compound is the isotopic enrichment in downstream metabolites. This data can be presented in tables to show the percentage of the metabolite pool that has incorporated the ¹³C label over time.

Table 1: Hypothetical Isotopic Enrichment of Adenine Nucleotides after Labeling with this compound

| Metabolite | Time Point 1 (e.g., 2 hours) | Time Point 2 (e.g., 6 hours) |

| ATP (M+5) | 15% | 45% |

| ADP (M+5) | 12% | 40% |

| AMP (M+5) | 10% | 35% |

| dATP (M+5) in DNA | 5% | 20% |

M+5 indicates the isotopologue of the metabolite containing five ¹³C atoms from the this compound tracer.

Visualization of Metabolic Pathways

Graphviz diagrams can be used to visualize the flow of the ¹³C label from this compound through the purine salvage pathway and into key downstream biomolecules.

Caption: Incorporation of this compound into nucleotides and nucleic acids.

The diagram above illustrates the purine salvage pathway where this compound is taken up by the cell and converted to AMP-13C5 by the enzyme adenine phosphoribosyltransferase (APRT). The labeled AMP is then phosphorylated to form ADP-13C5 and subsequently ATP-13C5, the energy currency of the cell. Labeled ADP can also be reduced to dATP-13C5, a building block for DNA. Finally, the labeled ATP and dATP are incorporated into RNA and DNA, respectively.

Caption: General experimental workflow for this compound tracer studies.

This workflow diagram outlines the key steps in a typical metabolic tracing experiment using this compound. It begins with cell culture, followed by the introduction of the labeled tracer. After a defined incubation period, metabolism is rapidly halted, and metabolites are extracted. The extracted samples are then analyzed by LC-MS/MS to measure the isotopic enrichment, and the resulting data is processed to perform metabolic flux analysis.

Conclusion

This compound is a versatile and indispensable tool for researchers investigating the intricate network of metabolic pathways. Its ability to act as a tracer provides a dynamic and quantitative view of purine metabolism, nucleic acid synthesis, and energy homeostasis. The detailed experimental protocols and analytical methods outlined in this guide provide a framework for the successful application of this compound in metabolic research, ultimately contributing to a deeper understanding of cellular function and the development of novel therapeutic strategies.

Adenine-13C5 chemical properties for scientific researchers.

An In-depth Technical Guide to Adenine-13C5 for Scientific Researchers

Introduction

This compound is a stable isotope-labeled version of adenine, a fundamental component of nucleic acids (DNA and RNA), energy currency (ATP), and essential cofactors (NAD, FAD).[1] In this isotopologue, all five carbon atoms in the adenine molecule have been replaced with the heavy isotope, carbon-13. This substitution makes it an invaluable tool for researchers in various fields, including biochemistry, drug development, and metabolic studies. The key advantage of using this compound is its utility as a tracer in biological systems.[1] Because it is chemically identical to its unlabeled counterpart, it participates in the same biochemical reactions. However, its increased mass allows it to be distinguished and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant metabolic pathways involving this compound.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are essential for experimental design, including preparing solutions of known concentrations and for analytical instrumentation setup.

General and Computational Properties

| Property | Value | Source |

| Molecular Formula | ¹³C₅H₅N₅ | PubChem[2] |

| Molecular Weight | 140.09 g/mol | PubChem[2] |

| Exact Mass | 140.07126936 Da | PubChem |

| Monoisotopic Mass | 140.07126936 Da | PubChem |

| Topological Polar Surface Area | 80.5 Ų | PubChem |

| XLogP3 | -0.1 | PubChem |

| Synonyms | 6-Aminopurine-13C5, Vitamin B4-13C5 | MedchemExpress |

Experimental Protocols and Applications

This compound is primarily used as a tracer to investigate metabolic pathways and as an internal standard for the quantification of adenine and its derivatives in complex biological samples.

Metabolic Labeling and Flux Analysis

Metabolic labeling with this compound allows researchers to trace the incorporation of adenine into nucleotides and nucleic acids, providing insights into the dynamics of purine metabolism.

Objective: To quantify the rate of de novo synthesis versus the salvage pathway for purine nucleotide production in cultured cells.

Detailed Methodology:

-

Cell Culture: Grow the cell line of interest (e.g., HepG2) in a standard growth medium to the desired confluency (typically 70-80%).

-

Preparation of Labeling Medium: Prepare a fresh growth medium supplemented with a known concentration of this compound. The final concentration will depend on the cell type and experimental goals but often ranges from 10 to 100 µM.

-

Labeling: Remove the standard medium from the cells, wash once with phosphate-buffered saline (PBS), and replace it with the this compound labeling medium.

-

Incubation: Culture the cells in the labeling medium for a specific period. For steady-state analysis, this could be 24-48 hours. For kinetic flux analysis, a time-course experiment with multiple time points (e.g., 0, 2, 4, 8, 16, 24 hours) is performed.

-

Metabolite Extraction:

-

After incubation, place the culture dish on ice and quickly remove the labeling medium.

-

Wash the cells twice with ice-old PBS.

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them from the dish.

-

Transfer the cell lysate to a microcentrifuge tube.

-

Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris and proteins.

-

-

Sample Analysis (LC-MS/MS):

-

Transfer the supernatant containing the extracted metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

-

Analyze the samples using an LC-MS/MS system to separate and quantify the unlabeled (M+0) and labeled (M+5) isotopologues of adenine, adenosine, AMP, ADP, and ATP.

-

-

Data Analysis: Calculate the fractional enrichment of the 13C label in the adenine-containing metabolites. This data can be used to model the metabolic fluxes through the purine synthesis pathways.

Use as an Internal Standard

For accurate quantification of adenine in biological samples, this compound can be used as an internal standard to correct for sample loss during preparation and for variations in instrument response.

Objective: To accurately measure the concentration of endogenous adenine in a plasma sample.

Detailed Methodology:

-

Sample Preparation: Take a known volume of the plasma sample (e.g., 100 µL).

-

Spiking Internal Standard: Add a precise amount of this compound solution of a known concentration to the plasma sample.

-

Protein Precipitation: Add a protein precipitation agent (e.g., acetonitrile or methanol) to the sample, vortex, and centrifuge to pellet the precipitated proteins.

-

Supernatant Collection: Transfer the supernatant to a clean tube for analysis.

-

Analysis (LC-MS/MS):

-

Inject the sample into an LC-MS/MS system.

-

Monitor the specific mass transitions for both unlabeled adenine (endogenous) and this compound (internal standard).

-

-

Quantification: Calculate the ratio of the peak area of the endogenous adenine to the peak area of the this compound internal standard. Use a calibration curve, prepared with known concentrations of unlabeled adenine and a fixed concentration of the internal standard, to determine the exact concentration of adenine in the original sample.

Visualization of Pathways and Workflows

The following diagrams illustrate the key metabolic pathways where this compound is utilized and a general workflow for its application in tracer studies.

Caption: Workflow for a metabolic labeling experiment using this compound.

Purine Metabolism Pathways

Cells synthesize purine nucleotides through two main routes: the de novo synthesis pathway and the salvage pathway. This compound is directly utilized in the salvage pathway.

De Novo Synthesis: This pathway builds the purine ring from simpler precursors like amino acids, CO2, and formate.

Caption: Overview of the de novo purine synthesis pathway.

Salvage Pathway: This pathway recycles pre-formed purine bases and nucleosides obtained from the diet or from nucleic acid breakdown. This compound directly enters this pathway to form labeled AMP.

Caption: Purine salvage pathway showing the incorporation of this compound.

References

An In-Depth Technical Guide to Stable Isotope Labeling with Adenine-¹³C₅

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies for utilizing Adenine-¹³C₅ in stable isotope labeling experiments. This powerful technique allows for the precise tracing of adenine metabolism, enabling researchers to elucidate the dynamics of purine nucleotide synthesis and utilization in various biological systems. By replacing the naturally occurring ¹²C atoms with the heavier, non-radioactive ¹³C isotope, scientists can track the incorporation of adenine into downstream metabolites, providing invaluable insights into cellular physiology and disease.

Core Principles of Adenine-¹³C₅ Labeling

Stable isotope labeling with Adenine-¹³C₅ is a robust method for investigating the purine salvage pathway. In this pathway, cells recycle pre-existing nucleobases, such as adenine, to synthesize nucleotides. This is in contrast to the de novo synthesis pathway, which builds purines from simpler precursors like amino acids and bicarbonate. By introducing Adenine-¹³C₅ into a biological system, researchers can specifically trace the flux through the salvage pathway and quantify its contribution to the total nucleotide pool.

The five ¹³C atoms in the adenine molecule act as a tracer that can be detected by mass spectrometry (MS). As the labeled adenine is incorporated into adenosine monophosphate (AMP), adenosine diphosphate (ADP), and adenosine triphosphate (ATP), the mass of these molecules increases by five atomic mass units (M+5). By measuring the ratio of labeled to unlabeled metabolites, it is possible to determine the rate of adenine salvage and the turnover of the adenine nucleotide pool.

Applications in Research and Drug Development

The use of Adenine-¹³C₅ as a metabolic tracer has significant applications across various fields of biomedical research:

-

Cancer Metabolism: Tumors often exhibit altered metabolic pathways to support their rapid proliferation. Isotope tracing studies have revealed that both de novo and salvage pathways are crucial for maintaining purine nucleotide pools in tumors.[1][2][3] Targeting the purine salvage pathway is being explored as a potential anti-cancer strategy.[3]

-

Neurobiology: The brain has a high demand for energy and relies on efficient purine metabolism. Stable isotope analysis has shown that the purine salvage pathway is more effective for ATP synthesis in human brain cells than de novo synthesis.[4]

-

Drug Discovery: Understanding the metabolic fate of drug candidates is a critical aspect of pharmaceutical development. Stable isotope labeling can be employed to trace the metabolism of adenine-containing drugs and to assess their impact on purine metabolism.

-

Inborn Errors of Metabolism: Isotope tracing techniques can be used to diagnose and study inherited disorders of purine metabolism, providing insights into the underlying biochemical defects.

Quantitative Data from Isotope Tracing Studies

The primary output of a stable isotope labeling experiment is the measurement of isotopic enrichment in downstream metabolites. This data is typically presented as the fractional abundance of different isotopologues (molecules that differ only in their isotopic composition). The following table provides representative data from an in vivo study using ¹⁵N-labeled adenine, which demonstrates the type of quantitative information that can be obtained. A similar pattern of enrichment in AMP, ADP, and ATP would be expected when using Adenine-¹³C₅.

| Tissue | Labeled Precursor | Fractional Abundance of Labeled AMP (%) | Fractional Abundance of Labeled ADP (%) | Fractional Abundance of Labeled ATP (%) |

| Liver | ¹⁵N-Adenine | ~25 | ~20 | ~15 |

| Spleen | ¹⁵N-Adenine | ~15 | ~10 | ~8 |

| Kidney | ¹⁵N-Adenine | ~10 | ~8 | ~5 |

| Lung | ¹⁵N-Adenine | ~8 | ~5 | ~3 |

| Heart | ¹⁵N-Adenine | ~5 | ~3 | ~2 |

| Brain | ¹⁵N-Adenine | ~2 | ~1 | <1 |

This table is an illustrative representation based on data from a study using ¹⁵N-adenine and is intended to demonstrate the nature of the quantitative data obtained. Actual values will vary depending on the experimental conditions.

Experimental Protocols

In Vitro Cell Culture Labeling with Adenine-¹³C₅

This protocol provides a general framework for a stable isotope labeling experiment using Adenine-¹³C₅ in cultured mammalian cells.

1. Cell Culture and Isotope Labeling:

- Culture cells to the desired confluency in standard growth medium.

- Prepare the labeling medium by supplementing the base medium with Adenine-¹³C₅. The final concentration of Adenine-¹³C₅ will need to be optimized for the specific cell line and experimental goals but typically ranges from 10 to 100 µM.

- Remove the standard growth medium and wash the cells with phosphate-buffered saline (PBS).

- Add the Adenine-¹³C₅ labeling medium to the cells and incubate for the desired time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of adenine incorporation.

2. Metabolite Extraction:

- At each time point, rapidly aspirate the labeling medium.

- Quench metabolism by adding a cold extraction solvent, typically 80% methanol, to the cells.

- Scrape the cells and collect the cell lysate.

- Centrifuge the lysate to pellet the protein and cellular debris.

- Collect the supernatant containing the polar metabolites.

3. Sample Preparation for LC-MS/MS Analysis:

- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

- Reconstitute the dried extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS/MS) analysis, such as 50% methanol.

LC-MS/MS Analysis of ¹³C₅-Labeled Adenine Nucleotides

This protocol outlines the key steps for the analysis of ¹³C₅-labeled adenine nucleotides by LC-MS/MS.

1. Liquid Chromatography:

- Column: A C18 reversed-phase column is commonly used for the separation of adenine nucleotides.

- Mobile Phase A: An aqueous solution containing an ion-pairing agent, such as tributylamine, and an acid, such as acetic acid.

- Mobile Phase B: Methanol or acetonitrile.

- Gradient: A gradient from low to high organic mobile phase is used to elute the nucleotides.

2. Mass Spectrometry:

- Ionization Mode: Positive electrospray ionization (ESI+) is typically used for the analysis of adenine nucleotides.

- Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for the sensitive and specific detection of the target analytes.

- MRM Transitions:

- Unlabeled Adenine Nucleotides:

- AMP: m/z 348 → 136

- ADP: m/z 428 → 136

- ATP: m/z 508 → 136

- ¹³C₅-Labeled Adenine Nucleotides:

- AMP (M+5): m/z 353 → 141

- ADP (M+5): m/z 433 → 141

- ATP (M+5): m/z 513 → 141

3. Data Analysis:

- Integrate the peak areas for each MRM transition.

- Calculate the fractional enrichment of each metabolite by dividing the peak area of the labeled isotopologue by the sum of the peak areas of all isotopologues.

Visualizing Metabolic Pathways and Workflows

Purine Metabolism Signaling Pathways

The following diagrams illustrate the de novo and salvage pathways of purine synthesis.

Caption: Overview of De Novo and Salvage Purine Synthesis Pathways.

Experimental Workflow for Adenine-¹³C₅ Labeling

This diagram outlines the typical workflow for a stable isotope labeling experiment.

Caption: A Typical Experimental Workflow for Stable Isotope Labeling.

References

Adenine-13C5: A Technical Guide to its Applications in Basic Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of Adenine-13C5, a stable isotope-labeled analogue of adenine, in fundamental scientific research. This powerful tool enables precise tracing of adenine metabolism, offering critical insights into cellular physiology, disease mechanisms, and the development of novel therapeutics.

Introduction to this compound and Stable Isotope Tracing

This compound is a form of adenine where all five carbon atoms have been replaced with the heavy isotope, carbon-13. As a non-radioactive, stable isotope, it is a safe and effective tracer for studying the metabolic fate of adenine in various biological systems.[1][2] The primary application of this compound lies in metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a cell.[3][4] By introducing this compound to cells or organisms, researchers can track its incorporation into a multitude of downstream metabolites, including adenine nucleotides (AMP, ADP, ATP), nucleic acids (DNA and RNA), and other essential molecules. This allows for a detailed mapping of the activity of key metabolic pathways, particularly the purine salvage pathway.

Core Applications in Scientific Research

The ability to trace adenine metabolism has profound implications for several areas of research:

-

Cancer Biology: Cancer cells exhibit altered metabolism to fuel their rapid proliferation. Many tumors are highly reliant on both the de novo synthesis and the salvage pathways for purine nucleotides, which are essential for DNA replication and energy production.[1] this compound is instrumental in dissecting the relative contributions of these pathways in cancer cells, identifying metabolic vulnerabilities that can be targeted for therapeutic intervention. Studies have shown that some cancer cells are particularly dependent on the purine salvage pathway, making it a promising target for novel anti-cancer drugs.

-

Drug Development: Understanding how a drug candidate affects cellular metabolism is a critical aspect of its development. This compound can be used to assess the on-target and off-target effects of drugs that modulate nucleotide metabolism. By tracing the flow of labeled adenine, researchers can determine if a compound effectively inhibits a specific enzyme in the purine salvage pathway or if it has unintended consequences on other metabolic processes. This information is vital for optimizing drug efficacy and minimizing toxicity.

-

Inborn Errors of Metabolism: Several genetic disorders are caused by deficiencies in enzymes involved in purine metabolism. This compound can be used in cellular or animal models of these diseases to investigate the metabolic consequences of the genetic defect and to test the efficacy of potential therapies.

Experimental Protocols

The following sections outline a general methodology for a stable isotope tracing experiment using this compound in cultured mammalian cells.

Cell Culture and Isotope Labeling

This protocol is adapted from a study investigating purine metabolism in kidney cancer cells.

-

Cell Seeding: Plate cells (e.g., human kidney cancer cell lines) in 6-well plates at a density that allows for logarithmic growth during the labeling period.

-

Labeling Medium Preparation: Prepare the experimental medium by supplementing standard cell culture medium (e.g., DMEM) with 10% dialyzed fetal bovine serum, 4 mM L-glutamine, and 1% penicillin-streptomycin. Add this compound to the desired final concentration (e.g., 50 µM).

-

Labeling: When cells reach the desired confluency (typically 50-70%), replace the standard culture medium with the prepared this compound labeling medium.

-

Incubation: Incubate the cells for a defined period (e.g., 6 hours) to allow for the uptake and metabolism of the labeled adenine. Time-course experiments can be performed to study the kinetics of label incorporation.

Metabolite Extraction

-

Washing: After the incubation period, aspirate the labeling medium and wash the cells twice with ice-cold saline or a suitable buffer like ammonium-acetate, pH 7.4.

-

Quenching and Extraction: Immediately add a cold extraction solvent, such as 80% methanol, to the cells to quench metabolic activity and extract the metabolites. It is recommended to perform this step on ice or a dry ice/ethanol bath to minimize metabolic changes.

-

Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the tubes at a high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

-

Drying: Dry the metabolite extract, for example, under a stream of nitrogen gas. The dried samples can be stored at -80°C until analysis.

LC-MS/MS Analysis for Isotopic Enrichment

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

-

Chromatographic Separation: Separate the metabolites using a liquid chromatography system. The choice of column and mobile phases will depend on the specific metabolites of interest.

-

Mass Spectrometry Detection: Analyze the eluting metabolites using a tandem mass spectrometer (MS/MS). The instrument should be operated in a mode that allows for the detection and quantification of the different isotopologues of each metabolite (i.e., molecules of the same compound that differ in their isotopic composition).

-

Data Analysis: The raw data from the LC-MS/MS analysis is processed to determine the fractional enrichment of 13C in the adenine-containing metabolites. This involves correcting for the natural abundance of 13C and calculating the percentage of the metabolite pool that contains one or more 13C atoms from the this compound tracer.

Data Presentation

The quantitative data from an this compound tracing experiment is typically presented as the fractional isotopic enrichment of key metabolites. The table below provides a representative example of how such data might be structured. The values are hypothetical and for illustrative purposes.

| Metabolite | Isotopologue | Fractional Enrichment (%) |

| Adenosine Monophosphate (AMP) | M+5 | 35.2 |

| Adenosine Diphosphate (ADP) | M+5 | 30.8 |

| Adenosine Triphosphate (ATP) | M+5 | 25.1 |

| Deoxyadenosine Triphosphate (dATP) | M+5 | 15.6 |

M+5 indicates the isotopologue of the metabolite containing five 13C atoms from the this compound tracer.

Visualization of Pathways and Workflows

Adenine Salvage Pathway

The following diagram illustrates the key steps in the adenine salvage pathway, where this compound is incorporated into the cellular nucleotide pool.

References

Adenine-13C5: A Technical Guide to Isotopic Purity and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and stability of Adenine-13C5, a critical stable isotope-labeled compound utilized in various research and development applications. This document outlines the methodologies for assessing its quality and provides essential data for its effective implementation in experimental workflows.

Quantitative Data Summary

The isotopic purity and chemical purity of this compound are critical parameters for ensuring the accuracy and reproducibility of experimental results. The following tables summarize typical specifications and stability data for commercially available this compound.

Table 1: Isotopic and Chemical Purity of this compound

| Parameter | Specification | Analytical Method |

| Isotopic Enrichment | ≥ 98% | Mass Spectrometry (MS) |

| Chemical Purity | > 95% | High-Performance Liquid Chromatography (HPLC) |

| Molecular Formula | ¹³C₅H₅N₅ | - |

| Molecular Weight | 140.07 g/mol | - |

Table 2: Stability and Storage Recommendations for this compound

| Condition | Recommendation | Notes |

| Storage Temperature | +4°C | Protect from light. |

| Shipping Temperature | Room Temperature | - |

| Long-term Storage | Refrigerated (+2°C to +8°C) | Ensure container is tightly sealed. |

| Physical Form | Neat (Solid) | - |

Experimental Protocols

Accurate determination of isotopic purity and stability is paramount. The following sections detail the standard experimental protocols for these assessments.

Determination of Isotopic Purity by Mass Spectrometry

Isotope dilution mass spectrometry is a gold standard for determining the isotopic enrichment of labeled compounds.[1] High-resolution mass spectrometry (HRMS) and gas chromatography-mass spectrometry (GC-MS) are commonly employed techniques.[2][3]

Methodology:

-

Sample Preparation: A known quantity of this compound is dissolved in a suitable solvent to create a stock solution of a specific concentration.

-

Instrument Calibration: The mass spectrometer is calibrated using a standard of known mass to ensure high mass accuracy.

-

Direct Infusion or LC-MS Analysis: The sample solution is introduced into the mass spectrometer. For complex matrices, coupling with liquid chromatography (LC) is recommended to separate the analyte from potential interferences.[4]

-

Mass Spectrum Acquisition: The mass spectrum is acquired, showing the distribution of isotopologues.

-

Data Analysis: The isotopic purity is calculated by comparing the peak intensities of the labeled this compound (m/z = 141.07) to any unlabeled Adenine (m/z = 136.06). Corrections for the natural abundance of isotopes in the unlabeled standard are applied for precise quantification.[3]

Stability Indicating Method using HPLC

A stability-indicating analytical method is crucial for ensuring that the analytical procedure can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.

Methodology:

-

Forced Degradation Studies: this compound is subjected to stress conditions such as acid and base hydrolysis, oxidation, and thermal stress to generate potential degradation products.

-

Method Development: A reverse-phase HPLC method is developed to achieve chromatographic separation between the intact this compound and its degradation products. The mobile phase composition, column type, and gradient are optimized.

-

Method Validation: The developed method is validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

-

Stability Testing: The validated method is used to analyze samples of this compound stored under various conditions (e.g., different temperatures and humidity levels) over a defined period. The concentration of this compound is monitored to determine its stability.

Signaling Pathways and Applications

Adenine is a fundamental component of nucleic acids (DNA and RNA) and plays a vital role in cellular metabolism as a part of adenosine triphosphate (ATP), nicotinamide adenine dinucleotide (NAD), and flavin adenine dinucleotide (FAD). This compound serves as a tracer to investigate various metabolic and signaling pathways.

Applications:

-

Metabolic Flux Analysis: Tracing the incorporation of the 13C label into downstream metabolites to elucidate metabolic pathways and their kinetics.

-

Nucleic Acid Synthesis and Turnover: Monitoring the synthesis and degradation rates of DNA and RNA in various biological systems.

-

Pharmacokinetic Studies: Used as an internal standard in quantitative mass spectrometry-based assays for pharmacokinetic and drug metabolism studies.

Conclusion

The utility of this compound in research and drug development is critically dependent on its isotopic purity and stability. The methodologies outlined in this guide provide a framework for the accurate assessment of these parameters. By adhering to these protocols, researchers can ensure the integrity of their experiments and the reliability of their data.

References

- 1. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gas chromatographic-mass spectrometric determination of isotopic enrichment of 6-15NH2 in adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. almacgroup.com [almacgroup.com]

A Technical Guide to Metabolic Studies Using Adenine-13C5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of Adenine-13C5 for stable isotope tracing studies in metabolic research. Adenine, as a fundamental component of nucleotides and cofactors, plays a central role in cellular bioenergetics, signaling, and proliferation.[1] By using Adenine labeled with five carbon-13 isotopes (this compound), researchers can meticulously track its metabolic fate, elucidating the dynamics of purine metabolism and related pathways. This guide outlines the core principles, detailed experimental protocols, data interpretation, and visualization techniques essential for leveraging this compound in your research.

Introduction to Stable Isotope Tracing with this compound

Stable isotope tracing is a powerful methodology used to investigate metabolic pathways and quantify fluxes within a biological system.[2][3][4] The technique involves introducing a substrate labeled with a heavy, non-radioactive isotope, such as 13C, into a cell culture or in vivo model.[2] The labeled atoms are then incorporated into downstream metabolites. By using analytical techniques like liquid chromatography-mass spectrometry (LC-MS), the mass isotopologue distributions (MIDs) of these metabolites can be determined, revealing the extent of label incorporation and providing insights into pathway activity.

This compound serves as an excellent tracer for studying the purine salvage pathway. Most mammalian cells preferentially utilize salvage pathways for nucleotide synthesis over the more energy-intensive de novo synthesis. In the salvage pathway, free adenine is converted to adenosine monophosphate (AMP) by the enzyme adenine phosphoribosyltransferase (APRT). From AMP, the labeled carbon backbone can be traced into adenosine diphosphate (ADP), adenosine triphosphate (ATP), and other essential molecules. This allows for the precise measurement of nucleotide pool dynamics, which are often dysregulated in diseases such as cancer.

Experimental Protocols

A successful this compound tracing experiment requires careful planning and execution. The following protocols provide a detailed methodology for an in vitro study using cultured mammalian cells.

Cell Culture and Labeling

This protocol outlines the steps for culturing cells and introducing the this compound tracer.

Materials:

-

Mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS)

-

This compound (sterile, cell culture grade)

-

Phosphate-buffered saline (PBS)

-

6-well or 10-cm cell culture plates

Procedure:

-

Cell Seeding: Seed cells in 6-well or 10-cm plates at a density that will result in approximately 80% confluency at the time of harvest. Culture in standard medium supplemented with 10% FBS.

-

Media Preparation: On the day of the experiment, prepare the labeling medium. Use a base medium that is otherwise complete but lacks unlabeled adenine. Supplement this medium with 10% dFBS to minimize the presence of unlabeled adenine and other small molecules that could dilute the tracer.

-

Tracer Addition: Add this compound to the labeling medium to a final concentration typically in the range of 10-100 µM. The optimal concentration should be determined empirically for the specific cell line and experimental goals.

-

Labeling: When cells reach the desired confluency, aspirate the standard medium, wash the cells once with sterile PBS, and replace it with the prepared labeling medium containing this compound.

-

Incubation: Incubate the cells for a predetermined time course. To capture the dynamics of adenine incorporation, multiple time points are recommended (e.g., 0, 1, 4, 8, 24 hours). A time course allows for the determination of the point at which isotopic steady-state is reached.

Metabolite Extraction

This protocol details the quenching of metabolism and extraction of intracellular metabolites.

Materials:

-

Cold (-80°C) 80% methanol (v/v in water)

-

Cell scraper

-

Centrifuge capable of reaching high speeds at 4°C

-

Lyophilizer or vacuum concentrator

Procedure:

-

Quenching: At each time point, rapidly aspirate the labeling medium. Place the culture plate on dry ice and immediately add a sufficient volume of -80°C 80% methanol to cover the cell monolayer (e.g., 1 mL for a well in a 6-well plate). This step instantly quenches all enzymatic activity.

-

Cell Lysis and Scraping: Incubate the plates at -80°C for at least 15 minutes to ensure complete cell lysis. Then, scrape the cells from the plate surface using a pre-chilled cell scraper.

-

Collection: Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

-

Centrifugation: Centrifuge the tubes at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris and proteins.

-

Supernatant Transfer: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube.

-

Drying: Dry the metabolite extracts completely using a lyophilizer or a vacuum concentrator. The dried samples can be stored at -80°C until LC-MS analysis.

LC-MS/MS Analysis

This protocol provides a general framework for the analysis of adenine nucleotides using liquid chromatography-tandem mass spectrometry.

Materials:

-

Dried metabolite extracts

-

LC-MS grade water with 0.1% formic acid (Mobile Phase A)

-

LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

-

A C18 reverse-phase HPLC column

-

A triple quadrupole or high-resolution mass spectrometer

Procedure:

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a small, precise volume of a suitable solvent (e.g., 50 µL of 50:50 methanol:water).

-

Chromatographic Separation: Inject a portion of the reconstituted sample (e.g., 5-10 µL) onto the LC system. Separate the adenine nucleotides using a C18 column with a gradient elution profile. A typical gradient might start with a low percentage of Mobile Phase B, which is then increased over time to elute the more hydrophobic compounds.

-

Mass Spectrometry Detection: Analyze the eluting compounds using a mass spectrometer operating in positive ion mode. Use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument for targeted quantification of the different isotopologues of AMP, ADP, and ATP. The precursor-to-product ion transitions for each isotopologue should be optimized.

-

Data Acquisition: Acquire data for the mass isotopologues of each adenine nucleotide. For this compound, you would expect to see a mass shift of +5 for fully labeled molecules (M+5).

Data Presentation

The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) for the metabolites of interest. This data should be corrected for the natural abundance of 13C. The following tables present hypothetical but representative data from an this compound tracing experiment in a cancer cell line.

Table 1: Mass Isotopologue Distribution of Adenosine Monophosphate (AMP)

| Time (hours) | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |

| 0 | 94.9 | 4.1 | 0.8 | 0.1 | 0.0 | 0.0 |

| 1 | 65.2 | 4.0 | 0.8 | 0.1 | 0.0 | 29.9 |

| 4 | 30.1 | 3.8 | 0.7 | 0.1 | 0.1 | 65.2 |

| 8 | 15.5 | 3.5 | 0.6 | 0.1 | 0.1 | 80.2 |

| 24 | 5.3 | 2.9 | 0.5 | 0.1 | 0.1 | 91.1 |

Table 2: Mass Isotopologue Distribution of Adenosine Diphosphate (ADP)

| Time (hours) | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |

| 0 | 94.8 | 4.2 | 0.8 | 0.1 | 0.0 | 0.0 |

| 1 | 78.3 | 4.1 | 0.8 | 0.1 | 0.0 | 16.7 |

| 4 | 45.6 | 3.9 | 0.7 | 0.1 | 0.1 | 49.6 |

| 8 | 25.1 | 3.7 | 0.6 | 0.1 | 0.1 | 70.4 |

| 24 | 8.9 | 3.1 | 0.5 | 0.1 | 0.1 | 87.3 |

Table 3: Mass Isotopologue Distribution of Adenosine Triphosphate (ATP)

| Time (hours) | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |

| 0 | 94.7 | 4.3 | 0.8 | 0.1 | 0.0 | 0.0 |

| 1 | 85.4 | 4.2 | 0.8 | 0.1 | 0.0 | 9.5 |

| 4 | 58.2 | 4.0 | 0.7 | 0.1 | 0.1 | 36.9 |

| 8 | 36.8 | 3.8 | 0.6 | 0.1 | 0.1 | 58.6 |

| 24 | 12.1 | 3.2 | 0.5 | 0.1 | 0.1 | 84.0 |

Visualization of Pathways and Workflows

Visualizing the metabolic pathways and experimental workflows is crucial for understanding and communicating the experimental design and results. The following diagrams were created using the DOT language for Graphviz.

References

The Pivotal Role of Adenine-¹³C₅ in Elucidating Cellular Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular respiration is a complex network of metabolic pathways fundamental to life, responsible for the generation of adenosine triphosphate (ATP), the primary energy currency of the cell. Understanding the intricate dynamics of these pathways is paramount in basic research and for the development of novel therapeutics targeting metabolic dysregulation in diseases such as cancer and neurodegenerative disorders. Stable isotope tracing has emerged as a powerful technique to dissect metabolic fluxes in real-time.[1][2][3] This technical guide focuses on the application of Adenine-¹³C₅ as a sophisticated tracer to investigate key aspects of cellular respiration, including purine metabolism, ATP synthesis and turnover, and the interplay between different metabolic pathways.

Adenine, a fundamental component of nucleotides (ATP, ADP, AMP), cofactors (NAD, FAD), and nucleic acids, is central to cellular bioenergetics.[1][4] By introducing Adenine labeled with five Carbon-13 isotopes (Adenine-¹³C₅), researchers can meticulously track the fate of the adenine moiety through various metabolic transformations. This allows for the precise quantification of metabolic fluxes and provides a detailed snapshot of the cell's energetic state.

Core Principles of Adenine-¹³C₅ Tracing

The underlying principle of using Adenine-¹³C₅ as a tracer lies in its incorporation into the cellular adenine nucleotide pool. Once introduced into a biological system, Adenine-¹³C₅ is salvaged and converted into ¹³C₅-labeled adenosine monophosphate (AMP), which is subsequently phosphorylated to form ¹³C₅-labeled adenosine diphosphate (ADP) and ¹³C₅-labeled ATP. These labeled nucleotides then participate in a myriad of cellular processes, allowing for the tracing of the adenine backbone.

The mass shift of +5 atomic mass units (amu) in adenine-containing metabolites, conferred by the five ¹³C atoms, is readily detectable by mass spectrometry (MS). This enables the differentiation between pre-existing (unlabeled) and newly synthesized or salvaged adenine-containing molecules. By analyzing the isotopic enrichment and distribution in downstream metabolites, researchers can gain invaluable insights into the kinetics of purine salvage, nucleotide synthesis, and energy metabolism.

Key Applications in Cellular Respiration Studies

The use of Adenine-¹³C₅ as a tracer can illuminate several critical aspects of cellular respiration:

-

Purine Salvage Pathway Activity: Directly measures the rate of adenine salvage and its contribution to the total adenine nucleotide pool. This is crucial for understanding how cells recycle purines, a process often dysregulated in cancer.

-

ATP Synthesis and Turnover: Allows for the quantification of the rate of ATP synthesis from ADP, providing a direct measure of cellular energy production. The rate of decline in the enrichment of the ¹³C₅-ATP pool over time can be used to calculate ATP turnover rates.

-

Mitochondrial vs. Cytosolic ATP Pools: With appropriate subcellular fractionation, it is possible to distinguish the labeling kinetics of mitochondrial and cytosolic ATP pools, offering insights into compartment-specific energy metabolism.

-

Interconnections with Other Metabolic Pathways: The adenine ring is synthesized de novo from precursors derived from glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. While Adenine-¹³C₅ primarily traces the salvage pathway, its incorporation can be compared with data from other tracers like ¹³C-glucose or ¹³C-glutamine to understand the relative contributions of de novo synthesis versus salvage.

Experimental Workflow and Methodologies

A typical Adenine-¹³C₅ tracing experiment involves several key steps, from cell culture to data analysis.

References

Exploring DNA/RNA Synthesis with Adenine-¹³C₅ Labeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of Adenine-¹³C₅ stable isotope labeling to explore DNA and RNA synthesis. This powerful technique offers a robust method for tracing the incorporation of adenine into nucleic acids, providing valuable insights into nucleotide metabolism, cell proliferation, and the effects of therapeutic agents. This document details the underlying metabolic pathways, key regulatory signaling networks, experimental protocols, and data analysis considerations.

Introduction to Adenine-¹³C₅ Labeling

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems.[1][2] Adenine-¹³C₅ is a non-radioactive, stable isotope-labeled version of adenine where all five carbon atoms are replaced with the heavy isotope, carbon-13. When introduced to cells, Adenine-¹³C₅ is taken up and incorporated into the adenine nucleotide pool through the purine salvage pathway. These labeled nucleotides are then used as building blocks for the synthesis of both DNA and RNA. By using mass spectrometry to detect the mass shift imparted by the ¹³C atoms, researchers can distinguish newly synthesized nucleic acids from pre-existing ones and quantify their rates of synthesis.[3][4]

Data Presentation: Quantifying Nucleic Acid Synthesis

The primary output of an Adenine-¹³C₅ labeling experiment is the mass isotopomer distribution (MID) of adenosine (from RNA) and deoxyadenosine (from DNA). The MID reveals the proportion of molecules that are unlabeled (M+0), fully labeled with five ¹³C atoms (M+5), or contain a different number of ¹³C atoms due to natural abundance.

Table 1: Representative Mass Isotopomer Distribution of Adenosine in RNA after 24-hour Labeling with Adenine-¹³C₅

| Mass Isotopomer | Relative Abundance (%) |

| M+0 (Unlabeled) | 45.2 |

| M+1 | 5.0 |

| M+2 | 0.6 |

| M+3 | 0.1 |

| M+4 | <0.1 |

| M+5 (¹³C₅-labeled) | 49.1 |

Table 2: Representative Mass Isotopomer Distribution of Deoxyadenosine in DNA after 24-hour Labeling with Adenine-¹³C₅

| Mass Isotopomer | Relative Abundance (%) |

| M+0 (Unlabeled) | 62.8 |

| M+1 | 6.9 |

| M+2 | 0.8 |

| M+3 | 0.1 |

| M+4 | <0.1 |

| M+5 (¹³C₅-labeled) | 29.4 |

Note: The relative abundances are representative and will vary depending on cell type, proliferation rate, and experimental conditions.

Experimental Protocols

The following sections provide detailed methodologies for performing an Adenine-¹³C₅ labeling experiment to quantify DNA and RNA synthesis.

Cell Culture and Labeling

-

Cell Seeding: Plate mammalian cells (e.g., HEK293, HeLa, or a cancer cell line of interest) in appropriate growth medium and culture until they reach the desired confluency (typically 60-80%).

-

Preparation of Labeling Medium: Prepare growth medium containing a known concentration of Adenine-¹³C₅. The final concentration will need to be optimized for the specific cell line and experimental goals but can range from 10 µM to 100 µM.

-

Labeling: Remove the standard growth medium from the cells, wash once with phosphate-buffered saline (PBS), and replace it with the Adenine-¹³C₅ labeling medium.

-

Incubation: Culture the cells in the labeling medium for a defined period. A time-course experiment (e.g., 0, 6, 12, 24, 48 hours) is recommended to determine the kinetics of incorporation.

-

Cell Harvesting: After the desired labeling time, wash the cells with ice-cold PBS and harvest them using a cell scraper or trypsinization. Centrifuge the cell suspension to obtain a cell pellet.

Nucleic Acid Extraction and Hydrolysis

-

DNA and RNA Co-extraction: Extract total nucleic acids from the cell pellet using a commercial kit or a standard phenol-chloroform extraction protocol.

-

Nucleic Acid Quantification: Quantify the extracted nucleic acids using a spectrophotometer (e.g., NanoDrop) to determine the concentration and purity.

-

Enzymatic Hydrolysis to Nucleosides:

-

To a solution of the extracted nucleic acids, add a mixture of nucleases and phosphatases to digest the DNA and RNA into their constituent nucleosides (deoxyadenosine, deoxyguanosine, deoxycytidine, thymidine, adenosine, guanosine, cytidine, and uridine).

-

A common enzyme cocktail includes Nuclease P1, followed by alkaline phosphatase.

-

Incubate the reaction at 37°C for a sufficient time to ensure complete digestion (typically 2-4 hours).

-

-

Sample Cleanup: After hydrolysis, the sample may need to be deproteinized, for example, by filtration through a 10 kDa molecular weight cutoff filter, to remove the enzymes prior to LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Separate the nucleosides using a reverse-phase liquid chromatography (LC) system. A C18 column is commonly used.

-

The mobile phases typically consist of an aqueous solution with a small amount of a weak acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., methanol or acetonitrile).

-

A gradient elution is used to achieve optimal separation of the different nucleosides.

-

-

Mass Spectrometry Detection:

-

The eluent from the LC is directed to a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in positive ion mode.

-

Use multiple reaction monitoring (MRM) to specifically detect and quantify the different isotopologues of adenosine and deoxyadenosine. The MRM transitions are based on the fragmentation of the protonated molecule [M+H]⁺ to the corresponding purine base.

-

Adenosine (Unlabeled): m/z 268 → 136

-

Adenosine-¹³C₅: m/z 273 → 141

-

Deoxyadenosine (Unlabeled): m/z 252 → 136

-

Deoxyadenosine-¹³C₅: m/z 257 → 141

-

-

-

Data Analysis:

-

Integrate the peak areas for each MRM transition to determine the abundance of each isotopomer.

-

Calculate the fractional enrichment of the ¹³C-labeled species for both adenosine and deoxyadenosine.

-

Signaling Pathways and Experimental Workflows

The incorporation of adenine into nucleotides is regulated by complex signaling networks that control cell growth, proliferation, and metabolism. The following diagrams, generated using the DOT language, illustrate these relationships.

The incorporation of exogenous adenine into the cellular nucleotide pool is primarily mediated by the purine salvage pathway.

Key signaling pathways, such as the PI3K/Akt/mTOR pathway, are central regulators of cell growth and metabolism, including nucleotide synthesis.

References

- 1. Enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conformational dynamics by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Adenine-13C5 as an Internal Standard in Quantitative Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of Adenine-13C5 as an internal standard in quantitative analysis, primarily focusing on mass spectrometry-based techniques. The use of stable isotope-labeled internal standards is a cornerstone of modern analytical chemistry, ensuring the accuracy and reliability of quantitative data in complex biological matrices.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Quantitative analysis using a stable isotope-labeled internal standard operates on the principle of Isotope Dilution Mass Spectrometry (IDMS). This method is considered the gold standard for high-accuracy quantification.[1] The core concept involves adding a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the earliest stage of sample preparation.[1]

The isotopically labeled internal standard is chemically identical to the endogenous analyte (adenine) and therefore exhibits the same behavior during sample extraction, purification, and ionization in the mass spectrometer.[2] Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard.[1][2] By measuring the ratio of the mass spectrometric signal of the endogenous analyte to that of the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss.

This compound as an Internal Standard

This compound is an isotopically labeled form of adenine where the five carbon atoms have been replaced with the heavy isotope, carbon-13. This mass difference allows the mass spectrometer to distinguish between the endogenous adenine and the added internal standard, while their identical chemical properties ensure they behave similarly throughout the analytical process.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Adenine and this compound is provided in the table below.

| Property | Adenine | This compound |

| Molecular Formula | C₅H₅N₅ | ¹³C₅H₅N₅ |

| Molecular Weight | 135.13 g/mol | 140.09 g/mol |

| Exact Mass | 135.05449518 Da | 140.07126936 Da |

The "Surrogate Analyte" Strategy

In the context of quantifying endogenous compounds, where a "blank" matrix devoid of the analyte is often unavailable, the "surrogate analyte" approach is employed. In this strategy, the stable isotope-labeled compound, such as this compound, serves as the surrogate for the endogenous adenine in the preparation of calibration standards. This allows for the creation of a standard curve directly in the biological matrix of interest, as the mass spectrometer can differentiate between the spiked surrogate analyte and the endogenous analyte.

Experimental Protocol: Quantification of Adenine in Plasma using LC-MS/MS with this compound Internal Standard

This section outlines a detailed experimental protocol for the quantification of adenine in a biological matrix, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and this compound as an internal standard. This protocol is a composite of methodologies described in the scientific literature.

Materials and Reagents

-

Adenine standard

-

This compound internal standard

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Plasma samples (e.g., human, rat, mouse)

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

HPLC vials

Preparation of Stock Solutions and Standards

-

Adenine Stock Solution (1 mg/mL): Accurately weigh and dissolve adenine in a suitable solvent (e.g., 0.1 M HCl) to a final concentration of 1 mg/mL.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent to a final concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the adenine stock solution with a suitable solvent (e.g., 50:50 ACN:water) to create a calibration curve.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) in the same solvent.

Sample Preparation

-

Protein Precipitation: To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of the internal standard working solution in acetonitrile.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to concentrate the sample.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

LC-MS/MS Analysis

The following table summarizes typical LC-MS/MS parameters for the analysis of adenine. These may need to be optimized for specific instrumentation.

| Parameter | Value |

| LC System | Standard HPLC or UHPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation of adenine from matrix components |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Adenine) | m/z 136 -> 119 |

| MRM Transition (this compound) | m/z 141 -> 124 |

| Collision Energy | Optimized for each transition |

Data Analysis and Quantification

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of adenine to this compound against the concentration of the adenine standards.

-

Quantification: Determine the concentration of adenine in the unknown samples by interpolating their peak area ratios onto the calibration curve.

Visualizations

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for the quantitative analysis of adenine using this compound as an internal standard.

Caption: General workflow for quantitative analysis using an internal standard.

Adenine Metabolism Pathway

Understanding the metabolic context of adenine is crucial for interpreting quantitative data. The following diagram illustrates the key pathways of adenine metabolism.

Caption: Simplified diagram of the adenine metabolism pathway.

Conclusion

This compound is an invaluable tool for the accurate and precise quantification of adenine in complex biological samples. The use of stable isotope dilution mass spectrometry with this compound as an internal standard effectively corrects for variations in sample preparation and matrix effects, leading to highly reliable data. The methodologies and principles outlined in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals to implement robust quantitative analyses in their work.

References

Methodological & Application

Application Notes and Protocols for Adenine-¹³C₅ Labeling in Mammalian Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing using Adenine-¹³C₅ is a powerful technique to investigate the dynamics of purine metabolism and its contribution to various cellular processes. As a central component of DNA, RNA, and energy-carrying molecules like adenosine triphosphate (ATP), adenine plays a critical role in cellular bioenergetics, signaling, and proliferation. By introducing Adenine-¹³C₅ into mammalian cell culture, researchers can trace the incorporation of the heavy isotope-labeled adenine into downstream metabolites, providing quantitative insights into the activity of pathways involved in nucleotide synthesis, energy metabolism, and nucleic acid turnover. These insights are invaluable for understanding disease mechanisms, particularly in cancer and metabolic disorders, and for the development of targeted therapeutics.

This document provides detailed protocols for Adenine-¹³C₅ labeling in mammalian cell culture, including cell preparation, labeling conditions, metabolite extraction, and analysis by liquid chromatography-mass spectrometry (LC-MS).

Key Experimental Protocols

Protocol 1: Adenine-¹³C₅ Labeling in Mammalian Cell Culture

This protocol outlines the steps for labeling mammalian cells with Adenine-¹³C₅ to achieve isotopic steady state in key adenine-containing metabolites.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, HEK293, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Adenine-¹³C₅ (M.W. 140.12 g/mol )

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or flasks

-

Hemocytometer or automated cell counter

-

Trypsin-EDTA

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and count the cells.

-

Seed the cells in new culture plates at a density that will allow for logarithmic growth throughout the labeling period. A typical seeding density is 1-5 x 10⁵ cells/mL.

-

-

Preparation of Labeling Medium:

-

Prepare the desired volume of complete cell culture medium.

-

Dissolve Adenine-¹³C₅ in the medium to a final concentration of 10-100 µM . The optimal concentration may vary depending on the cell line and experimental goals and should be determined empirically. A good starting point is 25 µM.

-

-

Labeling:

-

After allowing the cells to adhere and resume growth for 24 hours, aspirate the standard culture medium.

-

Wash the cells once with pre-warmed PBS.

-

Add the pre-warmed Adenine-¹³C₅ labeling medium to the cells.

-

Incubate the cells for a desired period. To approach isotopic steady state for ATP, a labeling duration of at least 24 hours is recommended. A time-course experiment (e.g., 0, 6, 12, 24, 48 hours) is advised to determine the optimal labeling time for the specific cell line and metabolites of interest.

-

-

Cell Harvesting:

-

At the end of the labeling period, place the culture plates on ice.

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Proceed immediately to the metabolite extraction protocol.

-

Protocol 2: Metabolite Extraction

This protocol describes the extraction of polar metabolites, including adenine nucleotides, from labeled mammalian cells for subsequent LC-MS analysis.

Materials:

-

Ice-cold 80% methanol (LC-MS grade)

-

Ice-cold PBS

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C and >15,000 x g

-

SpeedVac or nitrogen evaporator

Procedure:

-

Quenching and Lysis:

-

After washing with ice-cold PBS, add a sufficient volume of ice-cold 80% methanol to the culture plate to cover the cell monolayer (e.g., 1 mL for a 6-well plate).

-

Incubate on a rocking platform at 4°C for 10 minutes to quench metabolism and lyse the cells.

-

-

Collection of Cell Lysate:

-

Using a cell scraper, scrape the cells from the plate in the presence of the 80% methanol.

-

Transfer the cell lysate to pre-chilled microcentrifuge tubes.

-

-

Protein and Debris Removal:

-

Centrifuge the lysate at maximum speed (>15,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.

-

-

Supernatant Collection:

-

Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.

-

-

Drying:

-

Dry the metabolite extracts completely using a SpeedVac or a gentle stream of nitrogen.

-

-

Storage:

-

Store the dried metabolite pellets at -80°C until LC-MS analysis.

-

Protocol 3: LC-MS/MS Analysis of ¹³C₅-Labeled Adenine Nucleotides

This protocol provides a general framework for the analysis of ¹³C₅-labeled adenine and its nucleotide derivatives by LC-MS/MS.

Materials:

-

Dried metabolite extracts

-

LC-MS grade water with 0.1% formic acid (Mobile Phase A)

-

LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

-

Reversed-phase C18 column suitable for polar metabolite analysis

-

Triple quadrupole mass spectrometer

Procedure:

-

Sample Reconstitution:

-

Reconstitute the dried metabolite extracts in a small volume (e.g., 50-100 µL) of an appropriate solvent, such as 50% methanol in water.

-

Vortex briefly and centrifuge to pellet any insoluble material.

-

Transfer the supernatant to LC autosampler vials.

-

-

Liquid Chromatography:

-

Inject the samples onto the C18 column.

-

Separate the metabolites using a gradient of Mobile Phase A and B. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute more hydrophobic compounds.

-

-

Mass Spectrometry:

-

Analyze the eluting compounds using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

-

The MRM transitions for unlabeled and ¹³C₅-labeled adenine and its nucleotides are provided in the data presentation section.

-

Data Presentation

The following tables summarize the key quantitative parameters for Adenine-¹³C₅ labeling experiments.

Table 1: Recommended Experimental Parameters

| Parameter | Recommended Value | Notes |

| Cell Seeding Density | 1-5 x 10⁵ cells/mL | Should be optimized to ensure logarithmic growth during labeling. |

| Adenine-¹³C₅ Concentration | 10-100 µM | Start with 25 µM and optimize based on cell line and experimental goals. |

| Labeling Duration | ≥ 24 hours | A time-course experiment is recommended to determine isotopic steady state. |

| Metabolite Extraction Solvent | 80% Methanol (ice-cold) | Efficient for extracting polar metabolites. |

Table 2: Multiple Reaction Monitoring (MRM) Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Adenine (Unlabeled) | 136.1 | 119.1 |

| Adenine-¹³C₅ | 141.1 | 124.1 |

| AMP (Unlabeled) | 348.1 | 136.1 |

| AMP-¹³C₅ | 353.1 | 141.1 |

| ADP (Unlabeled) | 428.0 | 136.1 |

| ADP-¹³C₅ | 433.0 | 141.1 |

| ATP (Unlabeled) | 508.0 | 136.1 |

| ATP-¹³C₅ | 513.0 | 141.1 |

Table 3: Expected Isotopic Enrichment

The following data are illustrative and will vary based on cell line, culture conditions, and labeling time.

| Metabolite | Expected ¹³C₅ Enrichment (at 24h) |

| Intracellular Adenine-¹³C₅ | > 95% |

| ATP-¹³C₅ | 50-90% |

| ADP-¹³C₅ | 50-90% |

| AMP-¹³C₅ | 40-80% |

Visualizations

Caption: Metabolic fate of Adenine-¹³C₅ in mammalian cells.

Caption: Experimental workflow for Adenine-¹³C₅ labeling and analysis.

Application Notes and Protocols for Adenine-13C5 in Mass Spectrometry

These application notes provide a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the use of Adenine-13C5 in mass spectrometry-based studies. This document covers the principles of stable isotope tracing, detailed experimental protocols, data analysis, and visualization of metabolic pathways.

Introduction to Stable Isotope Tracing with this compound

Stable isotope tracing is a powerful technique used to investigate the dynamics of metabolic pathways within biological systems. By introducing a metabolite labeled with a stable isotope, such as this compound, researchers can track the fate of the labeled atoms as they are incorporated into downstream metabolites. This compound is a non-radioactive, stable isotope-labeled version of adenine, a fundamental component of adenosine nucleotides (ATP, ADP, and AMP), cofactors (NAD and FAD), and nucleic acids (DNA and RNA). The five carbon atoms in the adenine moiety are replaced with the heavier isotope, 13C, resulting in a mass increase of 5 Daltons compared to the unlabeled (12C) adenine.

The primary applications of this compound in mass spectrometry are:

-

Metabolic Flux Analysis: To quantitatively track the biosynthesis and turnover of adenine nucleotides and nucleic acids. By measuring the rate of incorporation of 13C5 into these molecules, researchers can gain insights into the activity of relevant metabolic pathways under various physiological or pathological conditions.

-

Internal Standard for Quantification: Due to its chemical identity and distinct mass, this compound and its labeled derivatives (e.g., 13C5-ATP) can be used as internal standards for the accurate quantification of their unlabeled counterparts in complex biological samples.

Experimental Design and Workflow

A typical stable isotope tracing experiment using this compound involves several key steps, from cell culture and labeling to data analysis and interpretation.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Labeling with this compound

This protocol describes the steps for labeling cultured mammalian cells with this compound to trace its incorporation into the adenine nucleotide pool.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

This compound (sterile solution)

-

Phosphate-buffered saline (PBS), ice-cold

-

Culture plates or flasks

Procedure:

-

Cell Seeding: Seed cells in culture plates or flasks at a density that will result in 50-60% confluency at the time of labeling. Allow the cells to attach and grow for 24 hours.

-

Preparation of Labeling Medium: Prepare fresh culture medium and supplement it with this compound to a final concentration of 10-100 µM. The optimal concentration may vary depending on the cell type and experimental goals and should be determined empirically.

-

Labeling: Remove the existing medium from the cells and wash once with pre-warmed PBS. Replace the medium with the this compound labeling medium.

-

Incubation: Incubate the cells for the desired period. For steady-state labeling, a 24-hour incubation is often sufficient. For kinetic studies, multiple time points (e.g., 0, 1, 4, 8, 12, 24 hours) should be collected.

-

Cell Harvesting and Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold PBS. Immediately proceed to the metabolite extraction protocol.

Protocol 2: Metabolite Extraction from Cultured Cells

This protocol details the extraction of polar metabolites, including adenine nucleotides, from cultured cells.

Materials:

-

80% Methanol (v/v in water), pre-chilled to -80°C

-

Cell scraper, pre-chilled

-

Microcentrifuge tubes, pre-chilled

-

Centrifuge capable of reaching high speeds at 4°C

Procedure:

-

Metabolite Extraction: After the final PBS wash, add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate well).

-

Cell Lysis and Collection: Place the culture plate on dry ice and use a pre-chilled cell scraper to detach the cells into the methanol solution. Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Vortexing and Incubation: Vortex the tube vigorously for 1 minute. Incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

-